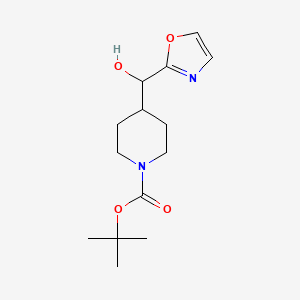![molecular formula C20H28N2O5 B8721790 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- CAS No. 708273-34-1](/img/structure/B8721790.png)
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-7-azaspiro[44]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- is a complex organic compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- typically involves multiple steps. One common method includes the formation of the spirocyclic core followed by the introduction of the carboxylic acid and ester functionalities. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the development of new biochemical assays or as a probe in biological studies.
Industry: It can be used in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxo-1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid tert-butyl ester
- 7-[(tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
- (5S,7S,8S)-8-{[(Benzyloxy)carbonyl]amino}-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid
Uniqueness
1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-[[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, (9S)- is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
708273-34-1 |
|---|---|
Formule moléculaire |
C20H28N2O5 |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
tert-butyl (9S)-9-(phenylmethoxycarbonylamino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate |
InChI |
InChI=1S/C20H28N2O5/c1-19(2,3)27-18(24)22-12-16(20(14-22)10-7-11-26-20)21-17(23)25-13-15-8-5-4-6-9-15/h4-6,8-9,16H,7,10-14H2,1-3H3,(H,21,23)/t16-,20?/m0/s1 |
Clé InChI |
MDTWVDPWLATSSK-DJZRFWRSSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](C2(C1)CCCO2)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C2(C1)CCCO2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Amino-3'-fluoro[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8721712.png)


![2-[(Oxan-4-yl)amino]phenol](/img/structure/B8721731.png)


![3-[(4-Bromophenyl)sulfanyl]propanal](/img/structure/B8721749.png)

![Methyl 2,3,4,9-tetrahydro-1-methyl-1H-pyrido[3,4-B]indole-1-carboxylate](/img/structure/B8721764.png)





